Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C19H25NO3 and a molecular weight of 315.41 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the azaspiro and benzyl groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions, and the organic layer is dried over anhydrous magnesium sulfate before the solvent is removed
Chemical Reactions Analysis
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl hydrogen atoms.
Scientific Research Applications
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azaspiro moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate can be compared with other spiro compounds such as:
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: Similar in structure but lacks the benzyl group, which may affect its biological activity.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spiro ring, which can influence its reactivity and applications.
Indole derivatives: These compounds also contain a spiro structure and are known for their diverse biological activities, including antiviral and anticancer properties
This compound stands out due to its unique combination of the azaspiro and benzyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-2-23-18(22)16-8-10-19(11-9-16)12-17(21)20(14-19)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
InChI Key |
LWJBBJWHZOGNPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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